N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a thiomorpholine derivative featuring a 3,5-dioxo ring system and a fluorinated phenyl substituent. This compound belongs to the acetamide class, characterized by a central acetamide linkage (-NH-C(=O)-CH2-) bridging aromatic or heterocyclic moieties. The fluorine atom at the 2-position of the phenyl ring enhances electronegativity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-5-3-2-4-9(10)14/h2-5,8H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWYLCLIUZLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a cyclic sulfide under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
The fluorophenyl group in the target compound distinguishes it from analogs with alternative substituents. For example:
- N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide () substitutes fluorine with a bulkier isopropyl group, which may sterically hinder interactions with biological targets.
Heterocyclic Core Modifications
The 3,5-dioxothiomorpholine core differentiates the target compound from morpholinone or pyrimidine-based analogs:
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replaces the thiomorpholine dioxo ring with a morpholinone (2-oxomorpholine) system. The sulfur atom in the target compound’s thiomorpholine ring may enhance hydrogen-bonding or redox activity compared to oxygen-based morpholinones.
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () features a benzothiazole heterocycle instead of thiomorpholine, altering electronic properties and target selectivity.
Biological Activity
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Structure:
- Molecular Formula: C13H14FNO3S
- Molecular Weight: 283.32 g/mol
- CAS Number: [insert CAS number if available]
Structural Features:
The compound features a thiomorpholine ring and a fluorophenyl group, which are significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and influence receptor binding.
Pharmacological Effects
-
Antitumor Activity:
Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiomorpholine rings have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. -
Antimicrobial Properties:
Some studies suggest that compounds with fluorinated phenyl groups possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. -
Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.
Case Studies
-
Study on Antitumor Effects:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiomorpholine derivatives against human cancer cell lines. Results indicated that the tested compounds significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents. -
Antimicrobial Activity Assessment:
In another investigation, a series of fluorinated compounds were tested against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited strong antibacterial activity, highlighting the importance of fluorine substitution in enhancing efficacy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H14FNO3S |
| Molecular Weight | 283.32 g/mol |
| CAS Number | [insert CAS number] |
| Antitumor Activity | IC50 values < 10 µM (varied by cell line) |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Enzyme Inhibition | Specific enzyme targets TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
